Trimethyl(pyren-1-ylethynyl)silane
Overview
Description
Trimethyl(pyren-1-ylethynyl)silane: is an organosilicon compound that features a pyrene moiety attached to a silicon atom via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(pyren-1-ylethynyl)silane typically involves the Sonogashira coupling reaction. In this method, 1-bromopyrene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(pyren-1-ylethynyl)silane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.
Major Products Formed:
Oxidation: Formation of pyrene-1-carboxaldehyde.
Substitution: Formation of pyrene-1-ylethynyl derivatives.
Coupling Reactions: Formation of extended conjugated systems with multiple pyrene units.
Scientific Research Applications
Chemistry: Trimethyl(pyren-1-ylethynyl)silane is used in the synthesis of novel pyrene derivatives with enhanced optoelectronic properties.
Biology and Medicine:
Industry: In the industrial sector, this compound is explored for its applications in the development of advanced materials with nonlinear optical properties. These materials can be used in optical communication, laser protection, and optical switching .
Mechanism of Action
The mechanism by which Trimethyl(pyren-1-ylethynyl)silane exerts its effects is primarily through its ability to participate in π-π stacking interactions and its strong fluorescence properties. The pyrene moiety allows for efficient energy transfer and light absorption, making it useful in optoelectronic applications. The silicon atom provides stability and enhances the compound’s solubility in organic solvents.
Comparison with Similar Compounds
Trimethylsilylacetylene: Used in similar coupling reactions but lacks the pyrene moiety.
Pyrene-1-boronic acid: Another pyrene derivative used in coupling reactions.
1-Ethynylpyrene: Similar structure but without the trimethylsilyl group.
Uniqueness: Trimethyl(pyren-1-ylethynyl)silane is unique due to the combination of the pyrene moiety and the trimethylsilyl group. This combination imparts both stability and enhanced optoelectronic properties, making it particularly valuable in the development of advanced materials for electronic and photonic applications .
Properties
IUPAC Name |
trimethyl(2-pyren-1-ylethynyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Si/c1-22(2,3)14-13-15-7-8-18-10-9-16-5-4-6-17-11-12-19(15)21(18)20(16)17/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFFHUMDLPRRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627419 | |
Record name | Trimethyl[(pyren-1-yl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185506-32-5 | |
Record name | Trimethyl[(pyren-1-yl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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